

Drug Profile and Core Mechanism of Action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Talabostat mesylate

CAS No.: 150080-09-4

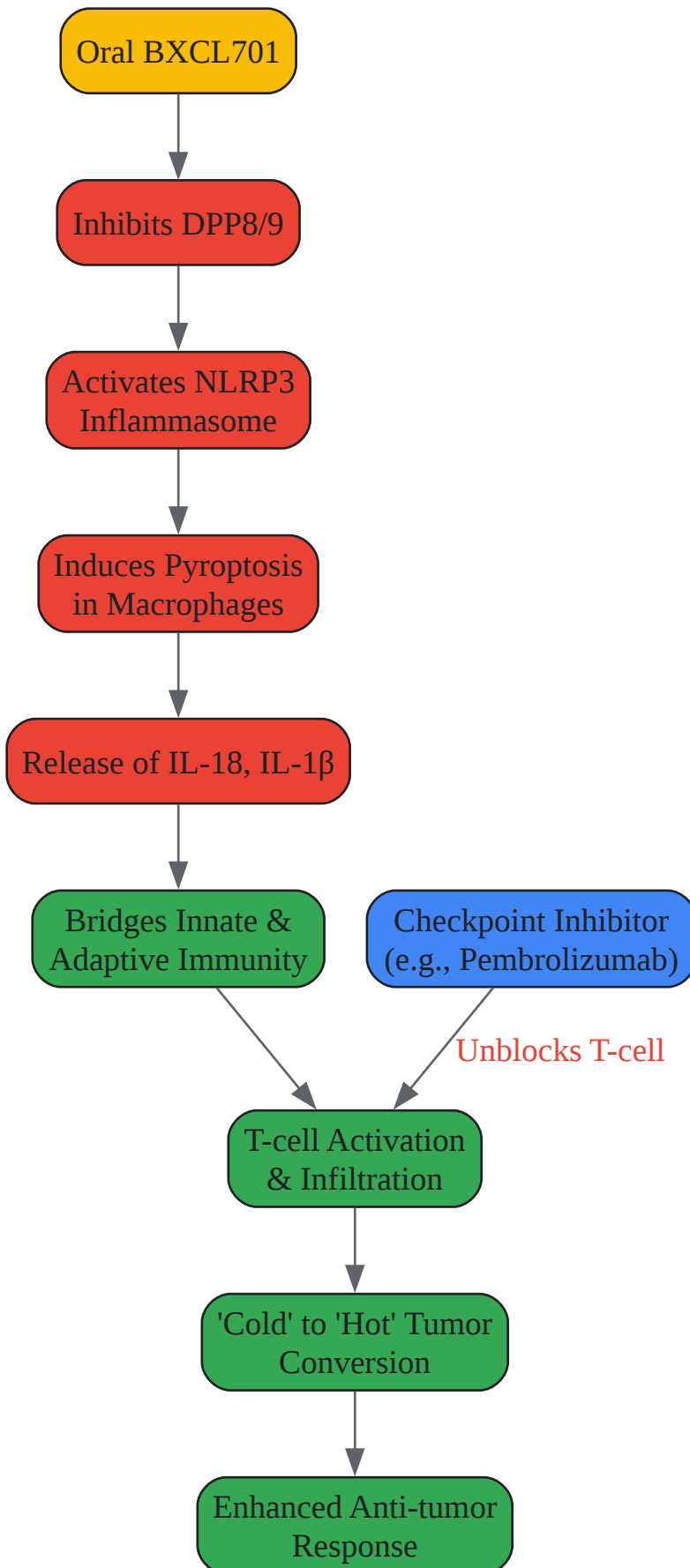
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BXCL701 (talabostat) is an oral small-molecule inhibitor designed to initiate an immune response within the tumor microenvironment (TME). Its core mechanism involves targeting dipeptidyl peptidases (DPPs), primarily **DPP8 and DPP9**. Inhibition of these enzymes triggers the **NLRP3 inflammasome** in monocytes and macrophages, leading to **pyroptosis** (a form of inflammatory cell death). This process results in the release of pro-inflammatory cytokines, such as **IL-18 and IL-1 β** , which help bridge the innate and adaptive immune systems [1].

By inflaming the TME, BXCL701 is theorized to convert immunologically "cold" tumors (characterized by a lack of T-cell infiltration) into "hot" tumors, making them more susceptible to attack by the adaptive immune system and augmenting the activity of co-administered immunotherapies like pembrolizumab (an anti-PD-1 antibody) [2] [3] [1].

The diagram below illustrates this proposed mechanism and its integration with checkpoint inhibitor therapy.



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Diagram: Proposed mechanism of BXCL701-mediated innate immune activation and synergy with checkpoint inhibition.

Clinical Trial Designs and Key Parameters

Clinical development of BXCL701 focuses on combination therapy for aggressive cancers. The table below summarizes the design of key recent trials.

Trial Identifier / Name	Phase	Patient Population	Treatment Regimen	Primary Endpoint(s)
EXPEL PANC (NCT05558982) [4]	Phase 2	Metastatic Pancreatic Ductal Adenocarcinoma (PDAC), 2nd-line [4]	BXCL701 (0.2 → 0.3 mg BID, D1-14) + Pembrolizumab (200 mg IV, D1) per 21-day cycle [4]	Progression-Free Survival at 18 weeks (PFS18) [4]
NCT03910660 [1]	Phase 1b/2	Metastatic Castration-Resistant Prostate Cancer (mCRPC), post-chemotherapy [1]	BXCL701 (0.3 mg BID, D1-14) + Pembrolizumab (200 mg IV, D1) per 21-day cycle [1]	Composite Response (RECIST, PSA50, CTC conversion) [3]
SCNC Development Program [2]	Phase 2	Small Cell Neuroendocrine Prostate Cancer (SCNC), post-chemotherapy [2]	BXCL701 + a Checkpoint Inhibitor (regimen as above) [2] [1]	Facilitated development path under FDA Fast Track designation [2]

Efficacy and Safety Data from Clinical Trials

Preliminary data from ongoing trials demonstrate clinical activity in notoriously difficult-to-treat cancers.

Cancer Type / Trial	Key Efficacy Findings	Key Safety Findings
Pancreatic Cancer (EXPEL PANC) [4] - PFS18: 25% (4/16 pts) [4]	<ul style="list-style-type: none">• ORR: 17% Partial Response (3/18 pts) [4]• DCR: 39% (7/18 pts with PR or SD) [4]• Median PFS: 2.3 months [4] No new safety signals. Adverse events consistent with known profiles of BXCL701 and pembrolizumab [4] [5]. Prostate Cancer (SCNC) [3] - Composite Response: 25% (7/28 pts) [3]• RECIST ORR: 20% (5/25 pts with PR) [3]• DCR: 48% (12/25 pts) [3]• Median DoR: 6+ months [3] Manageable profile. Serious AEs possibly related: 18% (6/34 pts). No evidence that BXCL701 potentiates immune-related AEs [3]. 	

Detailed Experimental Protocol

For a deeper understanding of the clinical evaluation, here is the detailed methodology from the **EXPEL PANC Phase II trial (NCT05558982)** [4].

- **1. Study Design:** Open-label, single-arm, Simon's two-stage Phase II trial.
- **2. Patient Population:**
 - **Key Inclusion:** Histologically confirmed metastatic Pancreatic Ductal Adenocarcinoma (PDAC); progression on first-line chemotherapy; measurable disease per RECIST 1.1.
 - **Key Exclusion:** Prior therapy with an immune checkpoint inhibitor; evidence of microsatellite instability (MSI-H) [4].
- **3. Treatment Regimen (21-day cycles):**
 - **BXCL701:** Administered orally.
 - **Cycle 1:** 0.2 mg twice daily (BID) on Days 1-7, then 0.3 mg BID on Days 8-14.
 - **Subsequent Cycles:** 0.3 mg BID on Days 1-14.
 - **Pembrolizumab:** 200 mg administered intravenously on Day 1 of each cycle [4].
- **4. Endpoint Assessment:**
 - **Efficacy:** Tumor assessments via CT/MRI performed regularly per protocol. Primary endpoint is progression-free survival at 18 weeks (PFS18). Secondary endpoints include Overall Survival (OS), Objective Response Rate (ORR), and Disease Control Rate (DCR) [4].
 - **Safety:** Monitored throughout the study via adverse events, laboratory tests, and physical examinations [4] [5].
- **5. Biomarker Analysis:**
 - **Sample Collection:** Paired tumor biopsies (baseline and on-treatment) are collected.

- **Analytical Methods:** Biopsies are analyzed to investigate changes in the tumor microenvironment and identify potential predictive biomarkers (e.g., DPP9 overexpression). Serum cytokines (e.g., IL-18) are monitored as pharmacodynamic markers of innate immune activation [4] [3] [1].

Future Research and Development Path

The clinical development of BXCL701 is advancing on several fronts:

- **Strategic Planning:** BioXcel Therapeutics is exploring strategic options for its immuno-oncology subsidiary, OnkosXcel, and planning further discussions with the FDA to define the registration path for BXCL701 in SCNC [2].
- **Biomarker Discovery:** Ongoing analyses aim to validate **DPP9 overexpression** as a predictive biomarker for patient response, which could refine future patient selection [3].
- **Broader Application:** The underlying strategy of activating innate immunity to overcome resistance in "cold" tumors suggests potential applicability in a range of other solid tumors beyond prostate and pancreatic cancers [2] [6].

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To cite this document: Smolecule. [Drug Profile and Core Mechanism of Action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544468#bxcl-701-innate-immune-response>]

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